molecular formula C21H20N4O2S3 B11580617 2-oxo-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)amino]ethyl 4-phenylpiperazine-1-carbodithioate

2-oxo-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)amino]ethyl 4-phenylpiperazine-1-carbodithioate

Cat. No.: B11580617
M. Wt: 456.6 g/mol
InChI Key: GAZKOCBMWPOAHK-UHFFFAOYSA-N
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Description

2-oxo-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)amino]ethyl 4-phenylpiperazine-1-carbodithioate is a complex organic compound that features a benzothiazinone core, a phenylpiperazine moiety, and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)amino]ethyl 4-phenylpiperazine-1-carbodithioate typically involves multiple steps:

    Formation of the Benzothiazinone Core: The benzothiazinone core can be synthesized starting from anthranilic acid derivatives.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a suitable electrophile, such as a halogenated benzene derivative.

    Formation of the Carbodithioate Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the carbodithioate group.

    Reduction: Reduction reactions can occur at the carbonyl groups in the benzothiazinone core.

    Substitution: Nucleophilic substitution reactions can take place at the phenylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbodithioate group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-oxo-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)amino]ethyl 4-phenylpiperazine-1-carbodithioate involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The benzothiazinone core can act as a hydrogen bond acceptor, while the phenylpiperazine moiety can engage in π-π stacking with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)amino]ethyl 4-phenylpiperazine-1-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzothiazinone core with the phenylpiperazine moiety also enhances its ability to interact with a wide range of molecular targets.

Properties

Molecular Formula

C21H20N4O2S3

Molecular Weight

456.6 g/mol

IUPAC Name

[2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] 4-phenylpiperazine-1-carbodithioate

InChI

InChI=1S/C21H20N4O2S3/c26-18(22-20-23-19(27)16-8-4-5-9-17(16)30-20)14-29-21(28)25-12-10-24(11-13-25)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,22,23,26,27)

InChI Key

GAZKOCBMWPOAHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)SCC(=O)NC3=NC(=O)C4=CC=CC=C4S3

Origin of Product

United States

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